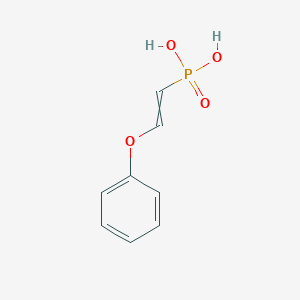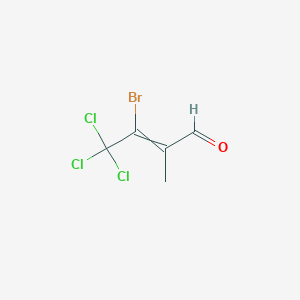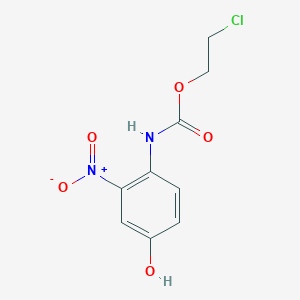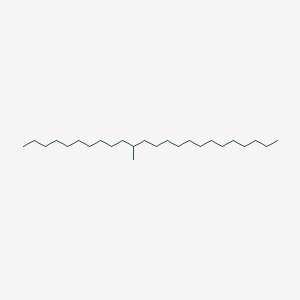
Nickel dichloride trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel dichloride trihydrate, also known as nickel(II) chloride trihydrate, is a chemical compound with the formula NiCl₂·3H₂O. It is a green crystalline solid that is highly soluble in water. This compound is widely used in various chemical synthesis processes and serves as an important source of nickel in laboratory and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel dichloride trihydrate can be synthesized by dissolving nickel metal or nickel oxide in hydrochloric acid, followed by crystallization. The reaction is as follows: [ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ] [ \text{NiO} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrially, this compound is produced by the extraction of nickel ores using hydrochloric acid. The resulting solution is then evaporated to obtain the hydrated form of nickel chloride .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel dichloride trihydrate undergoes various types of chemical reactions, including:
Oxidation: Nickel(II) chloride can be oxidized to nickel(III) compounds under specific conditions.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions with ligands to form coordination complexes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chlorine or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, ethylenediamine, or phosphines.
Major Products Formed:
Oxidation: Nickel(III) chloride.
Reduction: Metallic nickel.
Substitution: Various nickel coordination complexes.
Applications De Recherche Scientifique
Nickel dichloride trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other nickel compounds.
Biology: Employed in studies of nickel’s biological effects and its role in enzyme function.
Medicine: Investigated for its potential use in cancer treatment and as a component in certain medical devices.
Industry: Utilized in electroplating, battery production, and as a mordant in dyeing processes.
Mécanisme D'action
The mechanism by which nickel dichloride trihydrate exerts its effects involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Nickel dichloride trihydrate can be compared with other nickel halides and similar compounds:
Nickel(II) Fluoride (NiF₂): Less soluble in water compared to nickel dichloride.
Nickel(II) Bromide (NiBr₂): Similar in reactivity but has different solubility properties.
Nickel(II) Iodide (NiI₂): More reactive due to the larger ionic radius of iodide ions.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form various coordination complexes, making it highly versatile in chemical synthesis .
Propriétés
Numéro CAS |
65374-81-4 |
|---|---|
Formule moléculaire |
Cl2H6NiO3 |
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
nickel(2+);dichloride;trihydrate |
InChI |
InChI=1S/2ClH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 |
Clé InChI |
VCKGYYLUGUKTCX-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.[Cl-].[Cl-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)

![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)

![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)



![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
